Cas no 122835-14-7 (5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde)

5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde is a versatile aromatic aldehyde featuring a bromo substituent and a propargyl ether functional group. Its molecular structure, combining an electron-withdrawing aldehyde group with a reactive alkyne moiety, makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions and click chemistry applications. The bromine atom enhances its utility in palladium-catalyzed transformations, such as Suzuki or Sonogashira couplings, while the propargyl group allows for further functionalization via azide-alkyne cycloaddition. This compound is well-suited for constructing complex heterocyclic frameworks or pharmaceutical scaffolds, offering synthetic flexibility and efficiency in multi-step organic transformations.
5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde structure
122835-14-7 structure
Product Name:5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde
CAS No:122835-14-7
MF:C10H7BrO2
MW:239.065382242203
MDL:MFCD03032051
CID:214497
PubChem ID:2120276
Update Time:2025-05-19

5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,5-bromo-2-(2-propyn-1-yloxy)-
    • 5-BROMO-2-(PROP-2-YNYLOXY)BENZALDEHYDE
    • 5-bromo-2-prop-2-ynoxybenzaldehyde
    • 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde
    • 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde
    • MDL: MFCD03032051
    • Inchi: 1S/C10H7BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2
    • InChI Key: NZDZQWZJQYKDBC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=O)C=1)OCC#C

Computed Properties

  • Exact Mass: 237.96291
  • Monoisotopic Mass: 237.962942
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Density: 1.512
  • Boiling Point: 339.5°Cat760mmHg
  • Flash Point: 159.1°C
  • Refractive Index: 1.605
  • PSA: 26.3

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5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:122835-14-7)5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde
Order Number:A1116781
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:14
Price ($):205.0/616.0
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Additional information on 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde

Introduction to 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (CAS No: 122835-14-7) and Its Applications in Modern Chemical Biology

The compound 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (CAS No: 122835-14-7) represents a fascinating molecule in the realm of chemical biology, characterized by its unique structural features and versatile reactivity. This aromatic aldehyde derivative, featuring both a bromine substituent and an alkyne-linked ether moiety, has garnered significant attention in recent years due to its potential applications in drug discovery, material science, and synthetic chemistry. The presence of multiple reactive sites—specifically the aldehyde group, the propargyl ether, and the bromine atom—makes this compound a valuable scaffold for further functionalization and exploration.

From a chemical perspective, the 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde molecule exhibits remarkable properties that make it particularly useful in medicinal chemistry. The bromine atom at the 5-position of the benzene ring provides a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl groups. Meanwhile, the aldehyde functionality at the 2-position allows for condensation reactions with various nucleophiles, including amines and hydrazines, facilitating the synthesis of Schiff bases and other heterocyclic compounds. The propargyl ether side chain introduces additional reactivity through cycloaddition reactions, such as the Sonogashira coupling or Diels-Alder reactions, offering pathways to complex molecular architectures.

In recent years, there has been growing interest in leveraging such multifunctional compounds for therapeutic applications. The 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde scaffold has been explored in several research studies as a precursor for bioactive molecules. For instance, its ability to undergo sequential functionalization has made it a promising candidate for generating kinase inhibitors, which are critical in treating cancers and inflammatory diseases. By strategically modifying the aromatic ring or introducing additional pharmacophores through cross-coupling reactions, researchers have been able to design molecules with enhanced binding affinity and selectivity toward target proteins.

Moreover, the alkyne linkage in 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde has been utilized in material science applications, particularly in the synthesis of conjugated polymers and organic electronic materials. The Sonogashira coupling reaction enables the formation of extended π-conjugated systems, which are essential for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices. This underscores the compound's versatility beyond traditional pharmaceutical applications.

Recent advancements in synthetic methodologies have further expanded the utility of 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde. For example, transition-metal-catalyzed reactions have enabled efficient functionalization of both the alkyne and bromine atoms simultaneously, allowing for rapid diversification of the molecular structure. This has been particularly useful in high-throughput screening campaigns aimed at identifying novel bioactive compounds. Additionally, computational chemistry approaches have been employed to predict optimal reaction conditions and predict regioselectivity, streamlining the synthetic process.

The compound's unique structural features also make it an attractive candidate for studying molecular interactions at the biochemical level. Researchers have utilized derivatives of 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde to probe enzyme mechanisms and develop probes for imaging applications. For instance, fluorescence-based probes derived from this scaffold have been used to study protein-protein interactions in live cells, providing insights into cellular signaling pathways. Such applications highlight the compound's potential beyond synthetic utility.

In conclusion,5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (CAS No: 122835-14-7) is a versatile and highly functional molecule with broad applications across chemical biology and material science. Its unique structural features—combining an aromatic aldehyde with bromine substitution and an alkyne-linked ether—make it an invaluable tool for drug discovery, polymer synthesis, and biochemical research. As synthetic methodologies continue to evolve and new applications emerge,5-Bromo-2-(prop-2-yn-yloxy)benzaldehyde is poised to remain at forefront of innovation in these fields.

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Amadis Chemical Company Limited
(CAS:122835-14-7)5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde
A1116781
Purity:99%/99%
Quantity:1g/5g
Price ($):205.0/616.0
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